molecular formula C16H12ClN5O3 B2821828 N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-18-3

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2821828
CAS No.: 450345-18-3
M. Wt: 357.75
InChI Key: CRRKBVLLYMKBGS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine: is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a nitropyrimidine core, and diamine functionalities.

Preparation Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with a suitable phenyl derivative under specific conditions to form the 4-chlorophenoxyphenyl intermediate.

    Nitration of pyrimidine: The pyrimidine ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling reaction: The 4-chlorophenoxyphenyl intermediate is then coupled with the nitrated pyrimidine under basic conditions to form the final product, .

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting enzyme activity: It may inhibit the activity of certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

    Modulating signaling pathways: It may affect various signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine: can be compared with other similar compounds, such as:

    N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: This compound, known for its anthelmintic properties, shares structural similarities but differs in its biological activity and applications.

    N-[4-(4-chlorophenoxy)phenyl]pentanamide: Another related compound with potential therapeutic applications, differing in its core structure and specific uses.

The uniqueness of This compound lies in its specific combination of functional groups and its diverse range of applications in scientific research.

Properties

IUPAC Name

4-N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-10-1-5-12(6-2-10)25-13-7-3-11(4-8-13)21-16-14(22(23)24)15(18)19-9-20-16/h1-9H,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKBVLLYMKBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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